molecular formula C19H20BrNO2 B4070924 4-bromo-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol

4-bromo-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol

Cat. No. B4070924
M. Wt: 374.3 g/mol
InChI Key: FJHUVPLPPMJCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol is a chemical compound that is widely used in scientific research. This compound is known for its unique properties, which make it useful for a variety of applications. In

Scientific Research Applications

4-bromo-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol is widely used in scientific research as a tool compound. It is used to study the mechanism of action of various enzymes and receptors. This compound is also used to develop new drugs that target specific receptors and enzymes. The unique properties of this compound make it useful in a variety of research areas, including neuroscience, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-bromo-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol is not fully understood. However, it is known to interact with specific receptors and enzymes in the body. This compound has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine. It also interacts with the sigma-1 receptor, which is involved in various cellular processes, including ion channel regulation and intracellular signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific receptor or enzyme it interacts with. This compound has been shown to have both stimulatory and inhibitory effects on neurotransmitter release. It also has effects on ion channels and intracellular signaling pathways. The physiological effects of this compound are not fully understood, but it is thought to have an impact on various physiological processes, including mood, cognition, and movement.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol in lab experiments is its unique properties. This compound is highly selective and has a low affinity for other receptors and enzymes. This makes it useful for studying specific receptors and enzymes without interfering with other cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments and may require the use of organic solvents.

Future Directions

There are many future directions for research on 4-bromo-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol. One area of interest is the development of new drugs that target specific receptors and enzymes. This compound has been shown to have potential in the treatment of various neurological and psychiatric disorders. Another area of interest is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound interacts with specific receptors and enzymes in the body. Additionally, the development of new synthesis methods for this compound could improve its yield and purity, making it more accessible for scientific research.

properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO2/c20-15-8-9-18(22)17(12-15)16(14-6-2-1-3-7-14)13-19(23)21-10-4-5-11-21/h1-3,6-9,12,16,22H,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHUVPLPPMJCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.